((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine

Physicochemical properties Drug likeness Permeability

Medicinal chemistry requires precise building blocks to validate SAR hypotheses. Generic halogenation patterns or lower-purity analogs introduce confounding variables and reduce yield. ((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine (CAS 314051-88-2) solves this: - **Defined substitution pattern**: 2,5-dichloro on phenyl ring - a measurable variable in β-catenin inhibitor SAR (cf. FH535 studies). - **CNS-optimized physicochemical profile**: TPSA 59.06 Ų (below 90 Ų BBB threshold), LogP 3.19. - **98% purity grade**: Minimizes intermediate purification, ensures reproducible library synthesis.

Molecular Formula C11H8Cl2N2O2S
Molecular Weight 303.16
CAS No. 314051-88-2
Cat. No. B2893514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine
CAS314051-88-2
Molecular FormulaC11H8Cl2N2O2S
Molecular Weight303.16
Structural Identifiers
SMILESC1=CC=NC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C11H8Cl2N2O2S/c12-8-4-5-9(13)10(7-8)18(16,17)15-11-3-1-2-6-14-11/h1-7H,(H,14,15)
InChIKeyBZDFKUYNBYPTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine: Sulfonamide Building Block


((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine (CAS 314051-88-2) is a synthetic organic compound classified as a benzenesulfonamide derivative [1]. Its core structure comprises a 2,5-dichlorophenyl sulfonyl group linked to a 2-aminopyridine moiety, with a molecular formula of C11H8Cl2N2O2S and a molecular weight of 303.16 g/mol [1]. This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis for the construction of more complex molecules, including potential pharmaceutical and agrochemical candidates .

((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine Substitution Constraints


Substituting the 2,5-dichloro substitution pattern on the phenyl ring or altering the pyridylamine core can drastically alter a compound's biological activity profile. Structure-activity relationship (SAR) studies on related N-aryl benzenesulfonamides, such as the Wnt/β-catenin inhibitor FH535, demonstrate that even minor changes in halogen position (e.g., from a 2,5- to a 2,6-dihalogenation pattern) can result in analogs with significantly enhanced or diminished potency [1]. Therefore, ((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine represents a precise, defined chemical entity for SAR exploration, where generic substitution with a different halogenation pattern or core heterocycle is not equivalent and cannot guarantee the same biological or physicochemical outcome [1].

((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine: Key Differentiators


LogP and Molecular Weight Permeability Profile

The compound's predicted LogP (XLogP3) is 3.1892 , which places it in a lipophilicity range favorable for membrane permeability. This value is distinct from less lipophilic analogs, such as a 4-fluorophenyl derivative (LogP ~1.67 [1]), or more complex derivatives with higher molecular weight and LogP (e.g., CHEMBL568673, XLogP: 3.3, MW: 398.3 g/mol [2]). This specific LogP value makes ((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine a strategic choice for hit-to-lead optimization where balanced lipophilicity is required for oral bioavailability predictions .

Physicochemical properties Drug likeness Permeability

Purity Specification for Reproducible Synthesis

The compound is commercially available with a guaranteed minimum purity of 98% , a critical specification for ensuring high-fidelity outcomes in multi-step syntheses. This purity level is superior to generic or discontinued offerings, such as a 95% purity grade from another vendor , which can introduce byproducts that compromise reaction yields and complicate purification .

Chemical purity Building block Reproducibility

2,5-Dichloro Substitution in Wnt/β-Catenin SAR

In a study of FH535 analogs, replacing the 2,5-dichlorophenylsulfonyl group with a 2,6-dihalogenation pattern produced analogs with enhanced biological activity [1]. This class-level SAR demonstrates that the 2,5-dichloro substitution is not inert but rather defines a specific, measurable activity profile. The parent compound's structure is a critical control point in SAR studies aimed at optimizing Wnt/β-catenin pathway inhibition in hepatocellular carcinoma models [1].

Structure-Activity Relationship Wnt/β-catenin pathway Inhibitor

TPSA and Blood-Brain Barrier Permeability

The compound's topological polar surface area (TPSA) is 59.06 Ų . This value falls below the common threshold of <90 Ų often associated with favorable blood-brain barrier (BBB) permeability in predictive models [1]. This specific TPSA value, combined with its LogP, makes ((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine a candidate for CNS drug discovery programs where other sulfonamide building blocks with higher TPSA (e.g., >90 Ų) would be deprioritized .

ADME Blood-brain barrier Topological Polar Surface Area

Late-Stage Functionalization Intermediate

The compound is synthesized via a well-established route involving the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-aminopyridine . This modular synthesis enables predictable and efficient incorporation into more complex molecules. Its defined reactivity profile, stemming from the secondary sulfonamide N-H and the pyridine nitrogen, offers a dual handle for further diversification, unlike simpler aryl sulfonamides that lack the pyridyl group .

Organic synthesis Building block Sulfonamide

((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine: Key Applications


Wnt/β-Catenin Pathway Hit-to-Lead Optimization

This compound serves as a critical control or starting point for medicinal chemistry campaigns targeting the Wnt/β-catenin signaling pathway, which is frequently upregulated in hepatocellular carcinoma and other cancers. SAR studies on related compounds confirm that the 2,5-dichloro substitution pattern is a measurable variable influencing activity . Researchers can use this compound to probe the effect of halogenation on β-catenin inhibition, leveraging the quantitative SAR data available for 2,5- vs. 2,6-dihalogenated analogs to guide rational design .

CNS-Penetrant Chemical Probe Design

With a TPSA of 59.06 Ų, well below the 90 Ų threshold for predicted BBB permeability, and a balanced LogP of 3.1892, ((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine is a strategic building block for synthesizing small-molecule probes intended for CNS targets . Its favorable physicochemical profile, validated by quantitative in silico predictions, supports its selection over other sulfonamide building blocks with less favorable TPSA or LogP values for neuroscience research programs [REFS-1, REFS-2].

High-Fidelity Medicinal Chemistry Synthesis

The commercially available 98% purity grade of ((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine makes it an ideal reagent for multi-step synthetic routes where impurities can compromise yield and purity . This high purity, directly compared to lower-grade alternatives, ensures more reproducible results in the construction of complex focused libraries, reducing the time and cost associated with purification of intermediates and final compounds .

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